molecular formula C15H13NO2 B193025 4-(2,3-Epoxypropoxy)carbazole CAS No. 51997-51-4

4-(2,3-Epoxypropoxy)carbazole

Cat. No.: B193025
CAS No.: 51997-51-4
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-UHFFFAOYSA-N
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Description

4-(2,3-Epoxypropoxy)carbazole is an organic compound that features a carbazole core with an oxirane (epoxide) group attached via a methoxy linker. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Epoxypropoxy)carbazole typically involves the reaction of carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring. The reaction conditions often include refluxing the mixture in a suitable solvent like dichloromethane or toluene .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Epoxypropoxy)carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Epoxypropoxy)carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Epoxypropoxy)carbazole depends on its application. In biological systems, the oxirane ring can interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, making it a potential candidate for anticancer and antimicrobial agents. The carbazole core can also interact with various molecular targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(oxiran-2-ylmethoxy)benzoic acid
  • 4-acetoxybenzoic acid
  • 4-(oxiran-2-ylmethoxy)cinnoline

Uniqueness

4-(2,3-Epoxypropoxy)carbazole is unique due to its combination of the carbazole core and the oxirane ring. This combination imparts distinct electronic and structural properties, making it versatile for various applications in chemistry, biology, medicine, and industry. The presence of the oxirane ring allows for further functionalization, enhancing its utility in synthetic chemistry .

Biological Activity

4-(2,3-Epoxypropoxy)carbazole is a synthetic compound derived from carbazole, which has garnered attention in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structural features, including an epoxide group that can interact with biological molecules, potentially leading to significant biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole core with an attached epoxypropoxy group. The presence of the epoxide ring is critical for its biological activity, as it can form covalent bonds with nucleophilic sites in biomolecules. This interaction may disrupt normal cellular functions, making it a candidate for anticancer and antimicrobial applications.

Structural Formula

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_2

Key Properties

  • Molecular Weight: 213.25 g/mol
  • CAS Number: 51997-51-4
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Covalent Bond Formation: The epoxide group can react with nucleophiles such as thiols and amines within proteins, leading to altered protein function.
  • Cell Signaling Modulation: It may influence pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study focusing on its effects on human melanoma cells demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The compound’s mechanism involves disrupting cellular signaling pathways crucial for tumor growth.

StudyCell LineConcentration (μM)Effect
AMelanoma1 - 50Inhibition of growth and apoptosis
BBreast Cancer5 - 20Induction of cell cycle arrest

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary results indicate that it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

  • Melanoma Inhibition Study :
    • In vitro assays showed that this compound reduced melanoma cell viability by up to 70% at concentrations ranging from 1 to 10 μM. Mechanistic studies revealed that the compound induces apoptosis through caspase activation and mitochondrial dysfunction.
  • Antimicrobial Efficacy :
    • A series of tests against Gram-positive and Gram-negative bacteria indicated that the compound possesses moderate antibacterial properties, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL depending on the strain tested.

Research Applications

This compound has several applications in scientific research:

  • As a Building Block : Utilized in organic synthesis for creating more complex molecules.
  • Drug Development : Investigated for potential use as a therapeutic agent in cancer treatment and infectious diseases.
  • Material Science : Explored for incorporation into polymers and resins due to its unique chemical properties.

Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306928
Record name 4-(2,3-Epoxypropoxy)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51997-51-4
Record name 4-(2,3-Epoxypropoxy)carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51997-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxiranylmethoxy-9H-carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051997514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Epoxypropoxy)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Oxiran-2-ylmethoxy)-9H-carbazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-OXIRANYLMETHOXY-9H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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